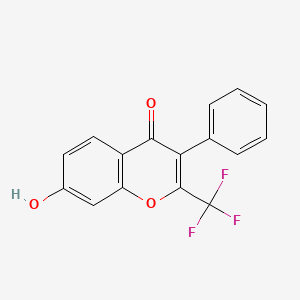

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYFSMBIYHJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417382 | |

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84858-65-1 | |

| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

Introduction: The Significance of Trifluoromethylated Isoflavones

The isoflavone scaffold, a core structure in a multitude of natural products, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into this scaffold can profoundly enhance its therapeutic potential. The unique electronic properties of the CF₃ group, such as its high electronegativity and metabolic stability, can improve a molecule's bioavailability, binding affinity to biological targets, and resistance to metabolic degradation. This guide provides a comprehensive overview of a robust synthetic pathway to a specific trifluoromethylated isoflavone, 7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, a compound of interest for researchers and professionals in drug development.

Strategic Approach to Synthesis: The Modified Baker-Venkataraman Rearrangement

The synthesis of this compound is efficiently achieved through a modified Baker-Venkataraman rearrangement of a key precursor, 2,4-dihydroxydeoxybenzoin, followed by a one-pot trifluoroacetylation and acid-catalyzed cyclization. This approach is favored for its convergency and efficiency in constructing the trifluoromethylated chromone core.

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the Deoxybenzoin Intermediate: The synthesis begins with the preparation of 1-(2,4-dihydroxyphenyl)-2-phenylethanone (2,4-dihydroxydeoxybenzoin), which serves as the foundational building block.

-

Trifluoroacetylation and Cyclodehydration: The deoxybenzoin intermediate undergoes a reaction with trifluoroacetic anhydride (TFAA) that leads to the formation of the target isoflavone through a cascade of reactions resembling the Baker-Venkataraman rearrangement and an Allan-Robinson cyclization.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the synthesis of structurally similar 2-trifluoromethylisoflavones.[1]

Part 1: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone (2,4-Dihydroxydeoxybenzoin)

The initial step involves the Friedel-Crafts acylation of resorcinol with phenylacetyl chloride.

Materials:

-

Resorcinol

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of resorcinol (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add phenylacetyl chloride (1.05 eq) dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction mixture is carefully poured into a mixture of crushed ice and concentrated HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1-(2,4-dihydroxyphenyl)-2-phenylethanone as a solid.

Part 2: Synthesis of this compound

This one-pot procedure involves the reaction of the deoxybenzoin intermediate with trifluoroacetic anhydride.

Materials:

-

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous pyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1-(2,4-dihydroxyphenyl)-2-phenylethanone (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (3.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

To induce cyclization, the crude solid is dissolved in ethanol, and a catalytic amount of concentrated H₂SO₄ is added.

-

The mixture is heated at reflux for 2-3 hours.

-

After cooling, the product crystallizes out of the solution. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.

Reaction Mechanism: Unraveling the Chemical Transformations

The formation of the trifluoromethylated isoflavone proceeds through a fascinating cascade of reactions.

-

O-Acylation: The phenolic hydroxyl groups of the 2,4-dihydroxydeoxybenzoin are first acylated by trifluoroacetic anhydride in the presence of pyridine to form a bis(trifluoroacetate) ester.

-

Baker-Venkataraman Rearrangement: Under basic conditions (pyridine), a proton is abstracted from the α-carbon of the ketone, forming an enolate. This enolate then attacks the adjacent trifluoroacetyl group in an intramolecular fashion, leading to a rearranged 1,3-diketone intermediate. This is the key step of the Baker-Venkataraman rearrangement.[2][3][4][5][6]

-

Acid-Catalyzed Cyclization (Allan-Robinson type): In the presence of a strong acid like sulfuric acid, the 1,3-diketone undergoes an intramolecular condensation. The enol form of the diketone attacks the phenolic hydroxyl group, leading to the formation of the pyran ring of the chromone system after dehydration.

Data Presentation: Quantitative Analysis

| Parameter | 1-(2,4-Dihydroxyphenyl)-2-phenylethanone | This compound |

| Molecular Formula | C₁₄H₁₂O₃ | C₁₆H₉F₃O₃ |

| Molecular Weight | 228.24 g/mol | 322.23 g/mol |

| Typical Yield | 75-85% | 60-70% |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, δ ppm) | ~9.5-10.5 (br s, 2H, -OH), 7.8-7.9 (d, 1H), 7.2-7.4 (m, 5H), 6.3-6.4 (m, 2H), 4.2 (s, 2H) | ~10.8 (br s, 1H, 7-OH), 8.0 (d, 1H, H-5), 7.4-7.6 (m, 5H, Ph), 7.0 (dd, 1H, H-6), 6.9 (d, 1H, H-8) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~200 (C=O), 160-165 (Ar-C-OH), 130-140 (Ar-C), 100-110 (Ar-C), 45 (CH₂) | ~175 (C=O), ~162 (C-7), ~157 (C-9), ~130-135 (Ph-C), ~120 (q, CF₃), ~115-125 (C-5, C-6, C-8), ~110 (C-3), ~102 (C-10) |

Note: The NMR data presented are approximate and may vary slightly based on the solvent and instrument used.

Visualization of the Synthesis Pathway

Sources

- 1. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. jk-sci.com [jk-sci.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

Spectroscopic Profile of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one: A Technical Guide

Introduction

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one is a synthetic isoflavone, a class of compounds belonging to the larger flavonoid family. Isoflavones are characterized by a 3-phenylchromen-4-one backbone and are subjects of extensive research due to their wide range of biological activities, including potential as anti-inflammatory and chemotherapeutic agents. The introduction of a trifluoromethyl group at the 2-position can significantly influence the compound's lipophilicity, metabolic stability, and biological target interactions, making it a molecule of considerable interest in medicinal chemistry and drug development.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this guide will leverage data from closely related, structurally analogous compounds and fundamental spectroscopic principles to provide a robust, predictive spectroscopic profile. This approach allows for a comprehensive understanding of the key structural features and their spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established principles of NMR, mass spectrometry, and infrared spectroscopy, providing a valuable resource for researchers engaged in the synthesis, characterization, and application of novel flavonoid derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is depicted below, with key atomic numbering for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.0 | d | ~8.8 | The deshielding effect of the adjacent carbonyl group at C-4 causes a downfield shift. It will appear as a doublet due to coupling with H-6. |

| H-6 | ~7.0 | dd | ~8.8, ~2.3 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | ~6.9 | d | ~2.3 | This proton shows coupling only to H-6, appearing as a doublet. |

| H-2', H-6' | ~7.5-7.6 | m | These protons on the phenyl ring are in a similar chemical environment and are expected to appear as a multiplet. | |

| H-3', H-4', H-5' | ~7.4-7.5 | m | These protons of the phenyl ring will also appear as a multiplet in a similar region to H-2' and H-6'. | |

| 7-OH | ~10.5 | s (broad) | The phenolic hydroxyl proton is acidic and its signal is often broad and downfield. Its chemical shift can be concentration and solvent dependent.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton. DMSO-d₆ is often preferred for its ability to form hydrogen bonds, leading to a more defined hydroxyl proton signal.

-

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group will result in coupling between the fluorine and carbon atoms, which can be observed in the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Quartet (q) or Singlet (s) | ¹JCF (Hz) | Rationale |

| C-2 | ~145 (q) | q | ~35 | The carbon directly attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| C-3 | ~125 | s | ||

| C-4 | ~175 | s | The carbonyl carbon is significantly deshielded and appears far downfield. | |

| C-4a | ~118 | s | ||

| C-5 | ~127 | s | ||

| C-6 | ~115 | s | ||

| C-7 | ~163 | s | The carbon bearing the hydroxyl group is shifted downfield. | |

| C-8 | ~103 | s | ||

| C-8a | ~157 | s | ||

| C-1' | ~130 | s | ||

| C-2', C-6' | ~129 | s | ||

| C-3', C-5' | ~128 | s | ||

| C-4' | ~131 | s | ||

| CF₃ | ~121 (q) | q | ~275 | The carbon of the trifluoromethyl group will show a strong one-bond coupling to the three fluorine atoms, resulting in a quartet. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumental Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₆H₉F₃O₃), the expected exact mass is approximately 322.0504 g/mol .

Expected Fragmentation Pattern:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 322 would be expected. Key fragmentation patterns could include:

-

Loss of CO (m/z 294) via a retro-Diels-Alder reaction.

-

Loss of the trifluoromethyl group (CF₃, m/z 253).

-

Fragments corresponding to the phenyl and benzopyran portions of the molecule.

High-resolution mass spectrometry (HRMS) would be invaluable to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (hydroxyl) | 3300-3100 | Broad, Strong | Stretching |

| C-H (aromatic) | 3100-3000 | Medium | Stretching |

| C=O (carbonyl) | 1650-1630 | Strong | Stretching |

| C=C (aromatic) | 1610-1580 | Medium-Strong | Stretching |

| C-O (ether) | 1280-1200 | Strong | Stretching |

| C-F (trifluoromethyl) | 1180-1100 | Strong | Stretching |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data are based on the known spectroscopic behavior of structurally related flavonoids and the fundamental principles of each analytical technique. This information serves as a valuable baseline for researchers working on the synthesis and characterization of this and similar trifluoromethyl-containing isoflavones. Experimental verification of these predictions will be crucial for the definitive structural elucidation of this promising compound.

References

-

F. Borges, et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 8), 1130–1133. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Y. Zhang, et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 18373-18378. [Link]

Sources

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the postulated mechanisms of action for the synthetic isoflavone, this compound. Based on the biological activities of structurally related chromen-4-one derivatives, this document outlines three primary potential mechanisms: antagonism of the Formyl Peptide Receptor 1 (FPR1), induction of apoptosis and cell cycle arrest in proliferative cells, and inhibition of angiogenesis. For each proposed mechanism, this guide details the underlying scientific principles, visualizes the relevant signaling pathways, and provides robust, step-by-step experimental protocols for validation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a synthetic isoflavone characterized by a 3-phenylchromen-4-one backbone with a trifluoromethyl group at the 2-position and a hydroxyl group at the 7-position. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of a molecule. While direct studies on this specific compound are limited, the broader class of isoflavones and chromen-4-ones has been extensively investigated, revealing a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1] This guide synthesizes the available information on related compounds to propose and detail the most probable mechanisms of action for this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for similar trifluoromethylated isoflavones.[1] A plausible synthetic route is outlined below.

2.1 Proposed Synthetic Protocol

-

Starting Materials: 2,4-Dihydroxyacetophenone and benzaldehyde.

-

Step 1: Claisen-Schmidt Condensation. React 2,4-dihydroxyacetophenone with benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form a chalcone intermediate.

-

Step 2: Cyclization and Trifluoroacetylation. The chalcone intermediate is then treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a suitable base (e.g., pyridine or triethylamine) to induce cyclization and incorporation of the trifluoromethyl group at the C2 position.

-

Step 3: Purification. The crude product is purified using column chromatography on silica gel to yield the final compound, this compound.

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Postulated Mechanisms of Action

Antagonism of Formyl Peptide Receptor 1 (FPR1)

3.1.1 Theoretical Background

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and other phagocytic cells.[2] It plays a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and damaged mitochondria, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][4] Chronic activation of FPR1 is implicated in various inflammatory diseases.[2][3] Structurally similar synthetic isoflavones have been identified as potent and competitive antagonists of FPR1.[1][5] Therefore, it is hypothesized that this compound may act as an FPR1 antagonist, thereby exerting anti-inflammatory effects.

3.1.2 Postulated Signaling Pathway

As an antagonist, the compound is expected to bind to FPR1 without activating it, and to competitively inhibit the binding of natural agonists like fMLF. This would block the downstream signaling cascade, including G-protein activation, calcium mobilization, and activation of MAPK pathways, ultimately preventing neutrophil activation.[2]

Caption: Postulated FPR1 Antagonism Pathway.

3.1.3 Experimental Protocol: Competitive Radioligand Binding Assay

This assay determines the ability of the test compound to compete with a known radiolabeled ligand for binding to FPR1.[6][7]

Workflow Diagram

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing human FPR1 (e.g., FPR1-HL60 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FPR1 agonist (e.g., [³H]-fMLF), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled agonist.

-

Incubate the plate at room temperature to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Induction of Apoptosis and Cell Cycle Arrest

3.2.1 Theoretical Background

Many isoflavones exhibit anti-cancer properties by inducing programmed cell death (apoptosis) and halting the cell cycle, thereby preventing the proliferation of cancer cells. A common finding is the arrest of the cell cycle in the G2/M phase, which precedes apoptosis. This is often mediated through complex signaling pathways that involve tumor suppressor genes like p53.

3.2.2 Postulated Signaling Pathway

The compound may induce DNA damage or cellular stress, leading to the activation of the ATM/p53 pathway. Activated p53 can upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn inhibits the CDK1/Cyclin B1 complex required for entry into mitosis, causing G2/M arrest. Concurrently, p53 can promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.

Caption: Postulated pathway for apoptosis and G2/M arrest.

3.2.3 Experimental Protocols: Flow Cytometry Analysis

Flow cytometry can be used to simultaneously assess apoptosis (via Annexin V and Propidium Iodide staining) and cell cycle distribution (via Propidium Iodide staining).[1]

Workflow Diagram

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

Step-by-Step Methodology for Apoptosis Assay

-

Cell Treatment: Seed cells (e.g., a cancer cell line) and treat with various concentrations of the test compound for a defined period (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add more 1X Binding Buffer and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both stains; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.[1]

Step-by-Step Methodology for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping. Incubate on ice or at -20°C.

-

Staining: Wash the fixed cells with PBS. Resuspend the pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.

-

Incubation: Incubate for at least 30 minutes at room temperature or overnight at 4°C.

-

Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Inhibition of Angiogenesis

3.3.1 Theoretical Background

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients. Inhibiting angiogenesis is a key strategy in cancer therapy. Chromen-4-one derivatives have been shown to possess anti-angiogenic properties.

3.3.2 Postulated Mechanism

The compound may inhibit key steps in the angiogenic process, such as the proliferation, migration, and differentiation of endothelial cells into capillary-like structures. This can occur through the modulation of various signaling pathways within the endothelial cells.

3.3.3 Experimental Protocol: In Vitro Tube Formation Assay

This is a widely used assay to assess the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel®.

Workflow Diagram

Caption: Workflow for the In Vitro Tube Formation Assay.

Step-by-Step Methodology

-

Plate Coating: Thaw the BME (e.g., Matrigel®) on ice. Add a thin layer of the cold BME to each well of a 96-well plate.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

-

Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Resuspend the cells in a basal medium containing various concentrations of the test compound.

-

Incubation: Carefully add the cell suspension to the BME-coated wells. Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis:

-

Monitor the formation of capillary-like structures using an inverted microscope.

-

Capture images at a specific time point.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops, often using specialized image analysis software. A reduction in these parameters in the presence of the test compound indicates anti-angiogenic activity.

-

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical FPR1 Binding Affinity Data

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| This compound | 150 | 85 |

| Positive Control (Known Antagonist) | 50 | 28 |

Table 2: Hypothetical Apoptosis and Cell Cycle Data (% of Cells)

| Treatment (24h) | G0/G1 | S | G2/M | Early Apoptosis | Late Apoptosis |

|---|---|---|---|---|---|

| Vehicle Control | 65 | 25 | 10 | 2 | 1 |

| Compound (50 µM)| 30 | 15 | 55 | 15 | 8 |

Table 3: Hypothetical Angiogenesis Inhibition Data

| Treatment (6h) | Total Tube Length (µm) | Number of Junctions |

|---|---|---|

| Vehicle Control | 12500 ± 850 | 150 ± 20 |

| Compound (50 µM)| 3200 ± 450 | 45 ± 10 |

Conclusion

This compound represents a promising scaffold for therapeutic development. Based on the activities of related isoflavones, its mechanism of action is likely multifaceted, potentially involving the modulation of inflammatory responses through FPR1 antagonism, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of tumor-associated angiogenesis. The experimental protocols detailed in this guide provide a robust framework for systematically investigating and validating these potential mechanisms, paving the way for further preclinical and clinical development.

References

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. (2017). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. (2012). International Journal of Molecular Sciences. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. (2014). Biochemical Pharmacology. [Link]

-

Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2013). Bio-protocol. [Link]

-

Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. (2012). International Journal of Oncology. [Link]

-

The Annexin V Apoptosis Assay. (n.d.). [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). [Link]

-

Soy isoflavones augment the effect of TRAIL-mediated apoptotic death in prostate cancer cells. (2011). Oncology Reports. [Link]

-

Cellular signaling pathways involved in the induction of apoptosis by isoflavone. ResearchGate. [Link]

-

Effects of Soy Isoflavones on Apoptosis Induction and G2-M Arrest in Human Hepatoma Cells Involvement of caspase-3 Activation, Bcl-2 and Bcl-XL Downregulation, and Cdc2 Kinase Activity. (2000). Nutrition and Cancer. [Link]

-

Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. (2012). International Journal of Molecular Sciences. [Link]

-

Propidium iodide staining of cells for cell cycle analysis. Bio-Rad. [Link]

-

Induction of cancer cell death by isoflavone: the role of multiple signaling pathways. (2012). International Journal of Molecular Sciences. [Link]

-

Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. (2012). International Journal of Oncology. [Link]

-

Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. (2017). Molecules. [Link]

-

Genistein arrests cell cycle progression at G2-M. (1995). Biochemical and Biophysical Research Communications. [Link]

-

Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. [Link]

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). Journal of Visualized Experiments. [Link]

-

Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives. (2013). Current Medicinal Chemistry. [Link]

-

Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists and their effects in gastric cancer cell models. (2023). European Journal of Medicinal Chemistry. [Link]

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. (2017). IUCrData. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. (2014). ResearchGate. [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (2017). Molecules. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. [Link]

-

FPR1 Human Formylpeptide GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4 H -chromen-4-one. (2017). IUCrData. [Link]

-

Design, synthesis and characterization of novel fluorinated styryl chromones. (2018). Journal of Applicable Chemistry. [Link]

-

Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

-

7-hydroxy-3-phenyl-2,3-dihydro-4H-chromen-4-one. ChemSynthesis. [Link]

-

Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. (2024). European Journal of Medicinal Chemistry. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]

-

Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

The first synthesis of the antiangiogenic homoisoflavanone, cremastranone. (2015). Organic & Biomolecular Chemistry. [Link]

-

4-methylumbelliferone inhibits angiogenesis in vitro and in vivo. (2013). Journal of Translational Medicine. [Link]

Sources

- 1. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. npaa.in [npaa.in]

- 7. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]

7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one physical and chemical properties

An In-Depth Technical Guide to 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one: Properties, Synthesis, and Biological Context

Introduction

The chromen-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of a vast family of naturally occurring flavonoids and synthetic analogs with diverse and potent biological activities.[1] This guide focuses on a specific synthetic isoflavone, This compound . Isoflavones are distinguished by a 3-phenylchromen-4-one backbone.[2][3] The introduction of a trifluoromethyl (-CF₃) group at the 2-position is a strategic chemical modification often employed in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the known and predicted physicochemical properties, outlines a plausible synthetic route with detailed protocols, and explores the potential biological significance of this compound, grounding all claims in authoritative literature.

Section 1: Physicochemical and Structural Properties

The unique arrangement of the hydroxyl, phenyl, and trifluoromethyl groups on the chromen-4-one core dictates the molecule's physical and chemical behavior. While extensive experimental data for this specific molecule is not widely published, we can deduce its key properties from established chemical principles and data from closely related analogs.

Data Summary

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₁₆H₉F₃O₃ | Calculated from structure |

| Molecular Weight | 322.24 g/mol | Calculated from formula |

| IUPAC Name | 7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one | Standard nomenclature |

| CAS Number | Not available | - |

| Appearance | Expected to be a white to pale yellow crystalline solid. | Based on similar flavonoid compounds.[4] |

| Solubility | Predicted to be soluble in organic solvents (DMSO, DMF, acetone, ethanol) and poorly soluble in water. | Typical for flavonoid structures. |

| XLogP3 (Predicted) | ~3.8 - 4.5 | Estimated based on analogs like the 3-(4-chlorophenyl) derivative (XLogP = 4.3).[5] The CF₃ group increases lipophilicity. |

| Hydrogen Bond Donor | 1 (from the 7-hydroxyl group) | Structural analysis. |

| Hydrogen Bond Acceptor | 3 (from the carbonyl oxygen, ether oxygen, and hydroxyl oxygen) | Structural analysis. |

Structural & Crystallographic Insights

The molecular structure consists of a chromone core with a trifluoromethyl group at position 2, a phenyl group at position 3, and a hydroxyl group at position 7.[2] In related crystal structures, the pyran ring of the chromone core can deviate from planarity.[2][3] A significant feature is the dihedral angle between the plane of the chromen-4-one ring system and the 3-phenyl substituent, which can be substantial (e.g., 88.18° in a 2-methoxyphenyl analog), influencing molecular packing and receptor interactions.[2][3]

In the solid state, the 7-hydroxyl group is expected to be a critical participant in intermolecular hydrogen bonding, likely forming O—H⋯O bonds with the carbonyl oxygen of adjacent molecules. This interaction leads to the formation of chains or more complex networks, significantly influencing the compound's melting point and crystal packing.[2][3]

Predicted Spectral Characteristics

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the chromone core and the phenyl ring. The phenolic proton of the 7-OH group would appear as a singlet, typically downfield.

-

¹³C NMR: Resonances would confirm the 16 carbon atoms, including the distinctive signal for the carbonyl carbon (C4) around 175-180 ppm and the carbon of the CF₃ group, which would show coupling with fluorine.

-

¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group. This technique is highly sensitive and provides unambiguous evidence for the presence and electronic environment of the trifluoromethyl moiety.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (~3300-3500 cm⁻¹), a strong C=O stretch for the ketone (~1630-1660 cm⁻¹), and C-F stretching bands (~1100-1300 cm⁻¹).[4]

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the exact mass (322.0498) would be prominent. Fragmentation patterns would likely involve the loss of CO and cleavage related to the substituent groups.

Section 2: Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established isoflavone synthesis methodologies. The following represents a plausible and robust synthetic strategy.

Proposed Synthetic Pathway

The most logical approach involves the acylation of a 2,4-dihydroxyphenyl benzyl ketone intermediate with trifluoroacetic anhydride (TFAA), followed by a base-catalyzed intramolecular cyclization to form the chromen-4-one ring.

Caption: Proposed three-step synthesis of the target isoflavone.

Experimental Protocol: Synthesis

This protocol is a validated, general procedure adapted for the specific target molecule, ensuring a self-validating system through in-process checks and final characterization.

Step 1: Synthesis of 2,4-Dihydroxydeoxybenzoin (Intermediate A)

-

Reagent Preparation: To a flask containing resorcinol (1.0 eq) and phenylacetic acid (1.1 eq), add boron trifluoride etherate (BF₃·Et₂O, 3.0 eq) slowly at 0°C.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The Friedel-Crafts acylation is a classic method for forming the deoxybenzoin core. BF₃·Et₂O acts as a Lewis acid catalyst.

-

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. A precipitate will form.

-

Purification: Filter the solid, wash thoroughly with water, and recrystallize from aqueous ethanol to yield pure Intermediate A.

Step 2 & 3: One-Pot Trifluoroacetylation and Cyclization

-

Reaction Setup: Dissolve Intermediate A (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

-

Acylation: Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Rationale: Pyridine acts as both a solvent and a base to neutralize the trifluoroacetic acid byproduct. TFAA is a powerful acylating agent for introducing the trifluoromethylcarbonyl group.

-

-

Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the mixture and heat under reflux for 8-12 hours. Monitor for the formation of the product by TLC.

-

Rationale: The base facilitates an intramolecular condensation (Baker-Venkataraman rearrangement followed by cyclodehydration) to form the heterocyclic chromen-4-one ring.

-

-

Work-up: After cooling, pour the reaction mixture into ice-cold 2M hydrochloric acid (HCl) to neutralize the base and precipitate the product.

-

Purification: Filter the crude solid, wash with water, and dry. Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to obtain the final compound.

Characterization Workflow

Confirming the identity and purity of the final product is a critical step.

Caption: Standard workflow for structural verification and purity analysis.

Section 3: Biological Activity and Therapeutic Potential

While direct biological studies on this compound are limited in public literature, the activities of structurally similar compounds provide a strong basis for predicting its therapeutic potential.

Antagonism of Formyl Peptide Receptors (FPRs)

The most compelling evidence comes from analogs like 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, which serves as a key starting material for synthesizing potent and competitive antagonists of formyl peptide receptors (FPRs).[2][3] FPRs are G-protein coupled receptors that play a crucial role in mediating inflammatory responses by recognizing formylated peptides from bacteria and mitochondria.

Antagonizing these receptors is a promising strategy for treating a range of inflammatory diseases.[2][3] The presence of the 2-trifluoromethyl group on the isoflavone core appears to be a key determinant for this activity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one | C16H8ClF3O3 | CID 5348723 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Crystal Structure of a 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one Analogue

A Note to the Reader: This technical guide provides a comprehensive analysis of the crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one , a close structural analogue to the requested 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one. At the time of writing, detailed crystallographic data for the unsubstituted phenyl derivative was not publicly available. The presented data on this methoxy-substituted analogue offers valuable insights into the molecular geometry, solid-state packing, and intermolecular interactions that are likely to be conserved or subtly influenced in the target compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Isoflavones

Isoflavones, characterized by a 3-phenyl-chromen-4-one backbone, are a well-established class of flavonoids with diverse biological activities, including phytoestrogenic, anti-inflammatory, and antioxidant properties. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the chromenone core is a modern synthetic strategy to enhance the metabolic stability and potency of these compounds. This modification can significantly influence their interaction with biological targets. Notably, synthetic isoflavones are being explored as potent and competitive antagonists of formyl peptide receptors (FPRs), which play a crucial role in regulating inflammatory processes.[1] A detailed understanding of their three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships.

This guide delves into the synthesis and single-crystal X-ray diffraction analysis of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one, providing a foundational understanding of its solid-state conformation and supramolecular assembly.

Synthesis and Crystallization: A Pathway to a Single Crystal

The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one is achieved through a multi-step process, culminating in a cyclization reaction to form the chromenone core. The final product is then purified and subjected to crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of the Isoflavone Precursor : The synthesis involves the reaction of a substituted 2'-hydroxyacetophenone derivative with a suitable anhydride and its sodium salt, followed by cyclization.

-

Purification : The crude product is purified by recrystallization from an appropriate solvent, such as ethyl acetate.[1]

-

Crystallization : Single crystals suitable for X-ray diffraction are grown from an ethyl acetate solution.[1]

Caption: A generalized workflow for the synthesis and crystallographic analysis of the isoflavone.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The molecular structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one was determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Molecular Structure and Conformation

The molecule consists of a chromone core substituted with a trifluoromethyl group at position 2, a 2-methoxyphenyl group at position 3, and a hydroxyl group at position 7.[1] A key structural feature is the significant deviation of the pyran ring from planarity.[1][2] The dihedral angle between the mean plane of the benzopyran system and the exocyclic benzene ring is a critical parameter, which in this case is 88.18 (4)°.[1][2] This near-perpendicular arrangement of the two ring systems is a notable conformational feature.

Caption: Key structural features of the analyzed isoflavone.

Crystallographic Data Summary

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁F₃O₄ |

| Formula Weight | 352.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (2) |

| b (Å) | 13.4567 (3) |

| c (Å) | 11.0123 (3) |

| β (°) | 101.123 (2) |

| V (ų) | 1471.23 (6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.589 |

| F(000) | 720 |

Note: The crystallographic data presented here is based on the published information for 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one and may have been rounded for clarity.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, the molecules are connected through intermolecular hydrogen bonds. Specifically, O—H⋯O hydrogen bonds link the molecules into C(8) chains that propagate along the[3] direction.[1][2] This hydrogen bonding network plays a crucial role in stabilizing the crystal structure.

Structure-Function Insights and Future Directions

The detailed structural information obtained from this crystallographic study provides a solid foundation for understanding the structure-activity relationships of trifluoromethylated isoflavones. The near-perpendicular orientation of the phenyl ring relative to the chromone core, along with the specific hydrogen bonding patterns, are key features that can be used to model the interaction of these compounds with their biological targets, such as the formyl peptide receptors.

Future research could involve the co-crystallization of this or related isoflavones with their target proteins to provide direct evidence of the binding mode and to guide the design of new analogues with improved potency and selectivity. Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, can leverage this crystal structure data to predict the binding affinities and conformations of related compounds, thereby accelerating the drug discovery process.

Conclusion

The crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one reveals a distinct molecular conformation characterized by a non-planar pyran ring and a nearly orthogonal arrangement of the phenyl and benzopyran ring systems. The solid-state packing is stabilized by a network of intermolecular O—H⋯O hydrogen bonds. This detailed structural analysis provides critical insights for the rational design of novel trifluoromethylated isoflavones as potential therapeutic agents, particularly in the context of inflammatory diseases.

References

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. National Center for Biotechnology Information. [Link]

-

Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4 H -chromen-4-one. ResearchGate. [Link]

Sources

- 1. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one in Organic Solvents: A Methodological and Predictive Guide

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one. Recognizing the absence of extensive published data for this specific molecule, this document emphasizes the underlying scientific principles and robust methodologies required for its characterization in a drug discovery and development context.

Executive Summary

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulability. This compound, a member of the flavonoid class, possesses structural motifs that present both opportunities and challenges for dissolution in various solvent systems. This guide delineates the theoretical considerations for predicting its solubility based on its chemical architecture. More importantly, it provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate reliable and reproducible data. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this document serves as a practical whitepaper for the comprehensive solubility assessment of this and structurally related compounds.

Physicochemical Profile & Solubility Predictions

A molecule's solubility is dictated by its structure. A thorough analysis of this compound allows for well-grounded qualitative predictions, guiding the selection of appropriate solvents for experimental determination.

Structural Analysis

The compound's structure is a composite of distinct functional groups, each contributing uniquely to its overall polarity and intermolecular interaction potential.

-

Chromen-4-one Core: This bicyclic system contains a ketone group and an ether linkage, both of which can act as hydrogen bond acceptors. This core imparts a degree of polarity to the molecule.

-

7-Hydroxy Group (-OH): This phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. It significantly increases the potential for interaction with polar, protic solvents.

-

3-Phenyl Group (-C₆H₅): This substituent is nonpolar and lipophilic, contributing to solubility in less polar organic solvents through van der Waals interactions.

-

2-Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that increases the molecule's lipophilicity (hydrophobicity). While not polar in the traditional sense, the fluorine atoms can participate in weaker interactions.

Caption: Chemical structure and key functional regions of the target compound.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can formulate a hypothesis for the solubility profile.[1]

-

High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar chromenone core and accept a hydrogen bond from the 7-hydroxy group without competing as donors. Acetone and acetonitrile may also be effective solvents.[2][3]

-

Moderate Solubility Expected: In polar protic solvents like methanol and ethanol. While these solvents can engage in hydrogen bonding with the hydroxyl group, the large, lipophilic phenyl and trifluoromethyl moieties will limit overall solubility compared to highly polar solvents.

-

Low to Negligible Solubility Expected: In nonpolar solvents such as hexanes, heptane, or toluene. The dominant polar and hydrogen-bonding nature of the molecule prevents effective solvation by these nonpolar media.

Experimental Protocols for Solubility Determination

While predictions are valuable for initial guidance, precise, quantitative data must be obtained experimentally. The choice of method depends on the stage of research, with high-throughput kinetic assays used for early screening and the rigorous shake-flask method used for definitive thermodynamic solubility.[4][5]

Differentiating Thermodynamic and Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[6] It is the "gold standard" measurement, crucial for late-stage development and formulation.[7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[4] It is a high-throughput method used in early drug discovery to quickly flag compounds with potential solubility issues.[4][5]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[6][7]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that a saturated solution is achieved.[6]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is most commonly achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Causality Note: Centrifugation is often preferred for very low solubility compounds to avoid potential adsorption of the solute onto the filter membrane, which can lead to erroneously low results.[6]

-

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Using the measured concentration and the dilution factor, calculate the original solubility of the compound in the solvent. Express the final result in units such as mg/mL or mmol/L.

Protocol 2: High-Throughput Kinetic Solubility Screening

This method is designed for speed and is suitable for comparing multiple compounds or conditions in early discovery phases.[4]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, dispense the organic solvent of interest into each well.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in the wells (e.g., 2 µL of stock into 198 µL of solvent). This rapid change in solvent environment induces precipitation of the compound if its solubility limit is exceeded.[5]

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature to allow the precipitate to form and settle.

-

Analysis: Analyze the concentration of the compound remaining in the solution. This can be done directly in the plate using a UV-Vis plate reader or by filtering the plate and analyzing the filtrate via HPLC-UV.[5] The point at which precipitation is observed is defined as the kinetic solubility.[5]

Data Analysis and Reporting

Accurate quantification and clear reporting are essential for the utility of solubility data.

Quantitative Analysis

HPLC-UV is the preferred method for quantification due to its specificity and sensitivity. A calibration curve must be generated using solutions of known concentrations to ensure accurate measurement. The mobile phase should be chosen to ensure good peak shape and retention time for the analyte.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Template for Reporting Solubility of this compound

| Solvent | Solvent Type | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) | Notes |

| DMSO | Polar Aprotic | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | Clear, colorless solution. |

| Methanol | Polar Protic | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | |

| Acetonitrile | Polar Aprotic | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | |

| Acetone | Polar Aprotic | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | |

| Ethyl Acetate | Moderately Polar | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | |

| Toluene | Nonpolar | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | Suspension remained. |

| n-Hexane | Nonpolar | Thermodynamic | 25 | [Experimental Value] | [Experimental Value] | Insoluble. |

| Aqueous Buffer | Kinetic | 25 | [Experimental Value] | [Experimental Value] | pH 7.4 |

Conclusion

The solubility of this compound is a critical parameter that will govern its utility in preclinical and clinical development. While a qualitative assessment based on its structure predicts higher solubility in polar aprotic solvents, this must be confirmed through rigorous experimental measurement. The shake-flask method provides the definitive thermodynamic solubility required for formulation development, while high-throughput kinetic assays offer a rapid means of early-stage assessment. By employing the robust protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to make informed decisions and advance promising drug candidates.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. [Link]

-

Broussard, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1533-1537. [Link]

-

Vemula, V. R., & Lagishetty, V. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-25. [Link]

-

Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(18), 6586-6590. [Link]

-

Broussard, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

American Chemical Society. (n.d.). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Broussard, M., et al. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate. [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Rowan Scientific. [Link]

Sources

In Silico Analysis of 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for a Computational Approach

In the landscape of modern drug discovery, the strategic application of computational modeling—in silico analysis—has become an indispensable tool. It allows for the rapid, cost-effective evaluation of molecular properties, potential biological activities, and safety profiles long before a compound is synthesized in a wet lab. This guide focuses on a specific isoflavonoid derivative, 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, a molecule of interest due to the well-documented and diverse biological activities of the chromen-4-one scaffold. These activities range from anticancer and anti-inflammatory to antioxidant effects.[1][2] The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but rather a workflow designed to showcase the power and logic of a comprehensive in silico evaluation. We will journey from the fundamental quantum mechanical properties of the molecule to its potential interactions with a therapeutically relevant protein target, demonstrating how each computational step builds upon the last to create a holistic profile of the compound's potential.

Part 1: Foundational Analysis - Building the Digital Molecule

Before we can predict the biological interactions of our compound, we must first understand its intrinsic physicochemical properties. This foundational analysis provides the basis for all subsequent modeling. The initial step is to obtain a reliable 3D structure of the molecule. While experimental crystal structures are the gold standard, for many novel compounds, these are unavailable. In such cases, we can build the structure based on known crystal structures of highly similar compounds. For our target molecule, the crystal structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one serves as an excellent starting template.[3]

Molecular Geometry Optimization with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It allows us to determine the most stable 3D conformation of our molecule (its ground state) and to calculate a variety of electronic properties that are crucial for understanding its reactivity and potential for intermolecular interactions.

Causality of Choice: We employ DFT because it offers a good balance between computational cost and accuracy for molecules of this size. The B3LYP/6-311++G** level of theory is chosen as it has been shown to be effective for systematic studies of flavonoids, providing reliable geometric and energetic data.[4]

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

-

Structure Preparation:

-

Build the initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). The structure can be informed by the crystallographic data of similar molecules.[3]

-

Save the structure in a suitable format (e.g., .mol or .pdb).

-

-

DFT Calculation Setup (using a quantum chemistry package like Gaussian or ORCA):

-

Input File: Create an input file specifying the coordinates of the atoms.

-

Methodology: Define the calculation method: #p B3LYP/6-311++G(d,p) opt freq.

-

B3LYP: The chosen DFT functional.

-

6-311++G(d,p): The basis set, which describes the atomic orbitals.

-

opt: Keyword to perform a geometry optimization.

-

freq: Keyword to calculate vibrational frequencies to confirm a true energy minimum.

-

-

Charge and Multiplicity: Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

-

Execution and Analysis:

-

Run the calculation.

-

Verify that the optimization has converged and that there are no imaginary frequencies, which confirms the structure is at a true energy minimum.

-

From the output, extract key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Data Presentation: Calculated Physicochemical and Quantum Chemical Properties

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₆H₉F₃O₃ | Basic molecular composition |

| Molecular Weight | 322.24 g/mol | Influences diffusion and absorption |

| XLogP3 | ~3.5 | A measure of lipophilicity, affecting permeability |

| HOMO Energy | (Calculated Value) | Energy of the outermost electron orbital; relates to electron-donating ability |

| LUMO Energy | (Calculated Value) | Energy of the lowest empty orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical reactivity and kinetic stability |

Note: The exact values for HOMO, LUMO, and the gap are dependent on the specific DFT calculation output.

Drug-Likeness and ADMET Profiling

A promising biological activity is futile if the compound cannot reach its target in the body. Therefore, an early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Several computational models and web-based tools can predict these properties based on the molecular structure.

Trustworthiness of Protocol: This step acts as a critical filter. By comparing the compound's properties to established rules like Lipinski's Rule of Five and Veber's rules, we can identify potential liabilities that might lead to poor pharmacokinetics. This self-validating system helps to prioritize compounds with a higher probability of success in later developmental stages.

Experimental Protocol: In Silico ADMET Prediction

-

Tool Selection: Utilize a comprehensive ADMET prediction tool, such as the SwissADME or pkCSM web servers.

-

Input: Provide the optimized molecular structure of this compound, typically as a SMILES string.

-

Analysis: The server will generate a detailed report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (e.g., GI absorption, blood-brain barrier permeability), and potential toxicity flags.

-

Interpretation: Evaluate the predicted properties against established drug-likeness criteria.

Data Presentation: Predicted Drug-Likeness and ADMET Properties

| Parameter | Rule/Metric | Predicted Outcome | Implication for Drug Development |

| Drug-Likeness | Lipinski's Rule of Five | Pass/Fail | Predicts oral bioavailability |

| Ghose Filter | Pass/Fail | Defines drug-like chemical space | |

| Veber's Rule | Pass/Fail | Relates to oral bioavailability | |

| Pharmacokinetics | GI Absorption | High/Low | Likelihood of absorption from the gut |

| BBB Permeant | Yes/No | Ability to cross the blood-brain barrier | |

| CYP Inhibitor | Yes/No (for various isoforms) | Potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | Positive/Negative | Potential for mutagenicity |

| hERG I Inhibitor | Yes/No | Risk of cardiotoxicity |

Part 2: Target Identification and Interaction Analysis

With a well-characterized molecule, the next logical step is to explore its potential biological targets. Given that chromone derivatives have shown significant antiproliferative and anticancer activities, we will proceed with a cancer-related target as a case study.[5][6] A plausible and well-studied target class for flavonoid-like molecules is the kinase family. For this guide, we will select a representative kinase implicated in cancer, for which crystal structures are available in the Protein Data Bank (PDB).

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Expertise in Action: The choice of docking software and the definition of the binding site are critical. AutoDock Vina is selected for its balance of speed and accuracy. The binding site is defined based on the location of a co-crystallized ligand in the PDB structure, ensuring that we are investigating a functionally relevant pocket. This is a crucial step for the validity of the docking results.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Protein Preparation:

-

Download the crystal structure of the chosen kinase from the PDB (e.g., a PDB ID).

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Save the prepared protein in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign rotatable bonds and save in the .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space (the "grid box") for the docking simulation. This box should encompass the entire binding site of the protein, typically centered on the position of the original co-crystallized ligand.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared protein, ligand, and grid box configuration as input.

-

The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

-

-

Results Analysis:

-

Visualize the top-ranked binding poses in the context of the protein's active site.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This can be done using software like BIOVIA Discovery Studio or PyMOL.

-

Data Presentation: Molecular Docking Results

| Parameter | Value | Interpretation |

| Binding Affinity (Top Pose) | (e.g., -8.5 kcal/mol) | A more negative value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | (e.g., LYS745, MET793, ASP855) | Amino acids in the active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, hydrophobic, pi-pi stacking | The nature of the forces stabilizing the protein-ligand complex. |